Sarnovide

Description

Contextualizing Sarnovide within the Cardenolide Class of Natural Products

Cardenolides are a type of steroid glycoside characterized by a five-membered butenolide ring attached at the C-17 position of the steroid nucleus. They are a significant group of natural products, widely recognized for their historical use and pharmacological properties, particularly their effects on cardiac muscle. researchgate.net this compound fits within this classification due to its core cardenolide structure derived from sarmentogenin (B1193907). uni.lu These compounds are found in various plant species, and this compound has been identified in plants such as Adonis amurensis and Strophanthus gratus. uni.lulipidmaps.org The presence of cardenolides like this compound in these plants underscores their importance as sources of bioactive molecules in natural product research.

Historical Trajectories and Foundational Discoveries in this compound Investigation

The investigation of cardenolides has a long history, closely tied to the study of medicinal plants used traditionally for their effects on the heart. While specific historical details solely focused on the initial discovery of this compound are not extensively documented in the provided information, its aglycone, sarmentogenin, was identified in the seeds of Strophanthus sarmentosus in the late 1940s during the search for precursors for corticosteroid production. mdpi.com The broader field of natural product research, which encompasses the study and isolation of compounds like this compound, has evolved significantly since the mid-20th century, with early efforts focused on identifying and characterizing active principles from medicinal plants. Early research in this area often involved the isolation and structural elucidation of compounds using classical chemical methods. The identification of this compound as a component of plants known to contain cardiac glycosides represents a part of this ongoing effort to catalog and understand the chemical diversity found in nature.

Methodological Evolution in Contemporary this compound Research

Contemporary research into this compound, like that for many natural products, employs a range of advanced methodologies. High-throughput screening (HTS) has become a critical tool in drug discovery, enabling the rapid assessment of numerous chemical compounds, including natural products, against specific biological targets. This compound has been included in such screening efforts. nih.govmdpi.com

Data mining and machine learning techniques are increasingly utilized to analyze the large datasets generated by HTS. These computational methods help identify molecular properties associated with desired biological activities and group compounds based on structural similarity and performance. nih.gov In one study, this compound was clustered with other cardiac glycosides based on shared molecular descriptors such as high aliphatic ring count. mdpi.com

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, remain fundamental for the structural elucidation and confirmation of natural products like this compound. These techniques are crucial for verifying the chemical structure of isolated compounds and understanding their molecular characteristics. The integration of these modern computational and analytical techniques represents the methodological evolution in contemporary this compound research, moving from classical isolation to high-throughput screening and data-driven analysis to explore its potential biological relevance.

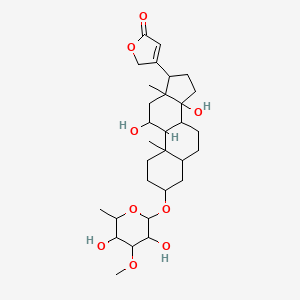

Structure

2D Structure

Properties

CAS No. |

547-07-9 |

|---|---|

Molecular Formula |

C30H46O9 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-11,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |

InChI Key |

SOPZOCCINHAAOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |

Origin of Product |

United States |

Isolation and Spectroscopic Characterization Methodologies for Sarnovide and Analogous Cardenolides

Advanced Chromatographic Separation Techniques for Cardenolide Purification

Chromatography plays a vital role in separating cardenolides from crude plant extracts and from each other due to their varying polarities and structural differences.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) Applications

HPLC and UHPLC are widely used for the separation and purification of cardenolides. These techniques offer high resolution and sensitivity, making them suitable for complex mixtures. Reverse-phase columns, such as C18, are commonly employed with mobile phases typically consisting of gradients of water and organic solvents like acetonitrile (B52724) or methanol, often acidified with formic acid to improve peak shape and ionization for subsequent detection nih.govescholarship.orgthieme-connect.comnih.govcornell.eduresearchgate.net.

Studies on Digitalis species, a known source of cardenolides like digitoxin (B75463) and digoxin, demonstrate the effectiveness of LC-based methods. For instance, a reverse-phase LC column was used to separate cardenolides, with the elution sequence of aglycones with the same sugar units following a pattern based on their polarity researchgate.netbiorxiv.org. UHPLC systems, offering smaller particle sizes and higher pressures, allow for faster separations with improved resolution compared to conventional HPLC nih.govthieme-connect.com. A UHPLC C18 system achieved separation of over 20 cardenolides from Strophanthus kombe extracts within 10 minutes, a significant reduction from the 37 minutes required by an optimized HPLC method thieme-connect.comresearchgate.net.

The application of HPLC-UV is also common for cardenolide analysis, with detection typically occurring at wavelengths around 218 nm, corresponding to the unsaturated lactone ring characteristic of cardenolides cornell.edupnas.org. This allows for the quantification of compounds based on peak area, often standardized against a known cardenolide standard like digitoxin cornell.edu.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatization Products

While HPLC and UHPLC are preferred for the relatively polar and non-volatile nature of intact cardenolides, GC and SFC can be applied, particularly for analyzing more volatile derivatives or the aglycone moieties after hydrolysis of the glycosidic bonds. GC requires the analytes to be volatile, often necessitating derivatization steps such as silylation. SFC, utilizing a supercritical fluid (commonly CO2) as the mobile phase, offers advantages for separating a range of compounds, including those that are less volatile than amenable to GC but not ideally suited for traditional HPLC. While the provided search results primarily focus on LC-MS and NMR for cardenolides, these techniques (GC/SFC) could be conceptually applied to volatile cardenolide derivatives or aglycones following appropriate sample preparation.

High-Resolution Mass Spectrometry for Cardenolide Analysis

Mass Spectrometry (MS), particularly high-resolution tandem MS (HRMS/MS), is an indispensable tool for the identification and structural characterization of cardenolides due to its sensitivity and ability to provide detailed information about molecular weight and fragmentation patterns nih.govescholarship.orgmdpi.comnih.gov.

Ionization Techniques and Mass Analyzers for Sarnovide Detection

Electrospray ionization (ESI) is a widely used soft ionization technique for cardenolides, typically producing protonated molecules ([M+H]+) or adduct ions, such as sodium adducts ([M+Na]+), in positive ion mode nih.govnih.govmdpi.comresearchgate.netmdpi.com. Ammonia chemical ionization has also been shown to be effective, yielding abundant [M+NH4]+ ions and fragments from glycosidic bond cleavage nih.gov.

Various mass analyzers are coupled with ESI-MS for cardenolide analysis, including Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers, which provide high mass accuracy necessary for determining elemental compositions nih.govmdpi.commdpi.com. The use of HRMS allows for the detection of compounds within narrow mass tolerances, aiding in their identification nih.govpnas.org.

Fragmentation Pathways and Structural Information from Mass Spectrometry

Tandem mass spectrometry (MS/MS or MSn) provides crucial structural information by fragmenting the parent ions and analyzing the resulting fragment ions. Cardenolide fragmentation is often characterized by the sequential loss of sugar units from the glycosidic chain researchgate.netbiorxiv.orgmdpi.com. The steroid aglycone moiety also undergoes fragmentation, typically involving the stepwise elimination of hydroxyl groups, which can help distinguish different aglycones researchgate.netbiorxiv.org.

For cardenolides, the fragmentation patterns reveal the mass of the aglycone and the types and sequence of the attached sugar moieties nih.govmdpi.commdpi.compsu.edu. For example, the MS2 spectrum of digoxigenin (B1670575), a cardenolide aglycone, shows signature peaks resulting from sequential dehydration nih.gov. Analysis of neutral losses corresponding to the masses of common sugars (e.g., glucose, deoxyhexoses) aids in identifying the sugar units present mdpi.com.

Table 1 illustrates characteristic fragmentation patterns observed for some cardenolides, highlighting the loss of sugar units and aglycone fragments.

| Cardenolide (Adduct) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Neutral Losses | Structural Information Revealed | Source |

| Digoxigenin ([M+H]+) | - | 391.2474, 373.2368, 355.2263, 337.2156 | Sequential loss of H2O | Aglycone fragmentation, number of hydroxyl groups | nih.gov |

| Thevetin A ([M+Na]+) | 895.35 | 733.26, 507.09, 411.17 | Loss of glucose, loss of trisaccharide, aglycone (cannogenin) | Sugar sequence, aglycone mass | mdpi.com |

| Thevetin B ([M+Na]+) | 881.35 | 719.26, 557.17, 507.09 | Loss of glucose, loss of diglucose, loss of trisaccharide | Sugar sequence, aglycone (digitoxigenin) mass | mdpi.com |

| Peruvoside B (Neriifolin) ([M+Na]+) | 557.26 | 539.18, 513.18, 397.17 | Loss of H2O, loss of fragment, aglycone (digitoxigenin) | Aglycone mass, presence of sugar | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is essential for the definitive structural elucidation of cardenolides, providing detailed information about the arrangement of atoms and their spatial relationships researchgate.netmdpi.comcdnsciencepub.comcdnsciencepub.comnih.govresearchgate.netrsc.org.

1H NMR and 13C NMR spectra provide information on the types of protons and carbons present and their chemical environments. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of signals to specific nuclei within the molecule.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), are crucial for establishing connectivity and relative stereochemistry researchgate.netmdpi.comcdnsciencepub.comcdnsciencepub.comresearchgate.net. COSY reveals coupled protons, while HSQC correlates protons with their directly attached carbons. HMBC provides information about long-range coupling between protons and carbons, helping to connect different parts of the molecule, including the aglycone and sugar moieties mdpi.com. NOESY or ROESY experiments reveal spatial proximity between nuclei, allowing for the determination of relative configurations and conformations of the steroid ring system and the sugar residues cdnsciencepub.comcdnsciencepub.com.

For cardenolides, NMR spectroscopy is used to confirm the structure of the aglycone, identify the type and number of sugar units, determine the positions of glycosylation and hydroxylation, and assign the stereochemistry at chiral centers mdpi.comcdnsciencepub.comcdnsciencepub.com. Studies on digitoxin and related cardenolides have utilized 2D NMR to completely assign 1H and 13C spectra and determine the conformation of the steroid and carbohydrate rings cdnsciencepub.comcdnsciencepub.com.

Table 2 provides examples of NMR data for cardenolides, illustrating the type of information obtained.

| Cardenolide | Technique | Key NMR Data | Structural Information Revealed | Source |

| Digitoxigenin | 1H, 13C, 2D NMR (COSY, HETCOR, HMQC) | Complete assignment of 1H and 13C spectra, coupling constants, NOE data | Conformation of steroid moiety (all-chair) | cdnsciencepub.comcdnsciencepub.com |

| Digoxin | 1H, 13C, 2D NMR (COSY, HETCOR, HMQC) | Complete assignment of 1H and 13C spectra, coupling constants, NOE data | Conformation of steroid moiety (all-chair) | cdnsciencepub.comcdnsciencepub.com |

| Asclepias curassavica cardenolides (Compounds 1-4) | 1H, 13C, 2D NMR (COSY, HMBC, ROESY) | Anomeric proton/carbon signals, correlations connecting aglycone and sugar, spatial correlations | Number and type of sugar units, glycosylation sites, relative configuration | mdpi.com |

| Cerbertin | 13C NMR | Analysis of 13C shifts | Configuration of 11,12-epoxide | rsc.org |

Together, these advanced chromatographic and spectroscopic methodologies provide a comprehensive suite of tools for the isolation, purification, identification, and detailed structural characterization of this compound and other cardenolides from natural sources.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Approaches for this compound

NMR spectroscopy is a powerful tool for determining the structure of organic compounds like this compound. 1D NMR experiments, such as 1H and 13C NMR, provide information about the types of protons and carbons present in the molecule and their chemical environments ulethbridge.camagritek.com. These spectra show signals as a function of frequency along a single axis ulethbridge.ca.

For complex molecules like cardenolides, 1D NMR spectra can be crowded due to overlapping signals, making interpretation challenging ulethbridge.ca. Two-dimensional (2D) NMR techniques offer a solution by spreading the signals across two frequency axes, providing insights into the connectivity and spatial relationships between atoms ulethbridge.caresearchgate.netnih.gov.

While specific detailed 1D and 2D NMR data for this compound were not extensively found in the search results, the application of these techniques to analogous cardenolides like digitoxin and digoxigenin is well-documented cdnsciencepub.comcdnsciencepub.com. Studies on these compounds have utilized techniques such as phase-sensitive COSY (Correlation Spectroscopy), multiple relay COSY, and carbon-proton correlation experiments like HETCOR (Heteronuclear Correlation) and HMQC (Heteronuclear Multiple-Quantum Correlation) to assign 1H and 13C NMR spectra cdnsciencepub.comcdnsciencepub.com. These 2D methods reveal correlations between coupled nuclei, aiding in the assignment of signals and the elucidation of the molecular structure ulethbridge.caresearchgate.net.

Advanced NMR Techniques for Stereochemical Elucidation

Determining the stereochemistry of complex molecules is critical for understanding their biological activity. Advanced NMR techniques play a vital role in this process wordpress.comnih.gov. For cardenolides, which possess multiple chiral centers and rigid ring systems, establishing the relative and absolute stereochemistry is essential researchgate.netacs.org.

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly useful for determining the spatial proximity of protons, providing information about the molecule's three-dimensional structure and relative stereochemistry wordpress.com. NOESY and ROESY experiments show cross-peaks for protons that are close in space, even if they are not directly bonded wordpress.com. This through-space correlation data is invaluable for confirming the relative orientation of substituents on the steroid core and sugar moieties of cardenolides acs.org.

For example, in the characterization of new cardenolides, NOESY signals between specific protons (e.g., between H-12 and H-17) can be used to confirm the stereochemistry at a particular center acs.org. Analysis of coupling constants from 1D NMR spectra can also provide information about the dihedral angles between coupled protons, further aiding in conformational and stereochemical analysis wordpress.com.

While direct application of these advanced techniques specifically to this compound was not detailed in the search results, the principles and methodologies used for analogous cardenolides are directly applicable. The rigid steroid scaffold of cardenolides makes them well-suited for stereochemical analysis using NOE-based NMR experiments cdnsciencepub.com.

Integrated Analytical Platforms for Complex Mixture Analysis and Chemical Fingerprinting

Analyzing complex natural extracts containing this compound and other cardenolides requires integrated analytical platforms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly HPLC-HRMS, are widely used for the analysis of cardenolides in complex mixtures mdpi.comacs.orgpnas.org. These platforms combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the detection, identification, and quantification of multiple compounds in a single analysis mdpi.com.

HPLC-HRMS can be used to generate chemical fingerprints of plant extracts, providing a comprehensive profile of the cardenolides and other compounds present mdpi.compnas.org. By comparing the fingerprints of different samples, variations in chemical composition can be observed. High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of compounds and aiding in their identification mdpi.com. Fragmentation patterns obtained from MS/MS experiments provide further structural information mdpi.compnas.org.

Quantitative analysis of cardenolides in complex mixtures can be performed using HPLC-HRMS with appropriate calibration methods mdpi.compnas.org. Internal standards, such as digitoxin, can be used to improve the accuracy of quantification pnas.org.

NMR spectroscopy can also be integrated into analytical platforms for the analysis of complex mixtures, particularly in metabolomics where it is used for quantitative analysis and to overcome peak overlapping issues encountered in 1D NMR of complex biological samples nih.gov. Fast acquisition methods in 2D NMR can make it compatible with high-throughput studies nih.gov.

While specific examples of integrated platforms for the analysis of this compound in complex mixtures were not detailed, the general approaches applied to cardenolides from sources like Asclepias syriaca and Asclepias curassavica are relevant mdpi.comacs.org. These studies demonstrate the use of LC-MS and NMR in combination for the isolation, characterization, and quantification of cardenolides from complex plant extracts mdpi.comacs.org.

Synthetic Strategies and Chemical Derivatization of Sarnovide

Total Synthesis Methodologies for Sarnovide and its Aglycone Scaffolds

The total synthesis of cardiac glycosides involves the construction of the complex steroid aglycone scaffold and the subsequent attachment of the sugar moiety. Sarmentogenin (B1193907), the aglycone of this compound, features a steroid nucleus with hydroxyl groups at C-3, C-14, and C-19, and an unsaturated lactone ring at C-17. The synthesis of the tetracyclic steroid core, common to sarmentogenin and other related cardenolides, has been a subject of synthetic efforts. One reported approach to construct the tetracyclic core involves an inverse-electron-demand Diels-Alder reaction between an acyldiene and a silyl (B83357) enol ether, which efficiently establishes multiple contiguous stereocenters in a single step. figshare.comnih.govacs.org This is followed by a series of transformations, including reductive alkylation and annulation sequences, to complete the steroid framework. figshare.comnih.govacs.org

While a complete step-by-step total synthesis of this compound from simple precursors is not widely documented in the provided sources, the general strategy for cardiac glycoside total synthesis involves assembling the steroid core, introducing the characteristic C14β-hydroxyl group, attaching the butenolide ring at the C17 position, and finally, stereoselectively coupling the sugar moiety at the C3 hydroxyl group. The introduction of the C14β-hydroxyl group is a particularly challenging step in the synthesis of many cardiac glycosides. nju.edu.cn

Semi-synthetic Transformations and Derivatization Approaches for this compound Analogs

Semi-synthetic approaches offer an alternative route to obtain this compound analogs by modifying the naturally occurring compound or its aglycone, sarmentogenin. These methods leverage the existing complex structure and focus on targeted chemical transformations to alter the biological and pharmacological properties.

Modifications can be made to various parts of the this compound molecule:

Sugar Moiety Modifications: The sugar chain can be altered in length, composition, or linkage. Enzymatic hydrolysis can be used to cleave the glycosidic bond, yielding the aglycone and the sugar(s). amu.edu.az Re-glycosylation with different sugar donors or modified sugars can lead to novel glycosides. pnas.orgptfarm.pl Studies on other cardiac glycosides like digitoxin (B75463) have shown that modifications of the sugar moiety can significantly impact biological activity. pnas.orgnih.govresearchgate.net

Aglycone Modifications: The sarmentogenin aglycone can undergo various chemical transformations. The hydroxyl groups at C-3, C-14, and C-19 are potential sites for esterification, etherification, or oxidation. For instance, regioselective esterification of cardiac glycosides catalyzed by lipases has been reported, allowing for specific acylation of hydroxyl groups. mdpi.com The unsaturated lactone ring at C-17 can also be chemically modified, for example, through reduction or the introduction of substituents. researchgate.netnih.gov The existence of "desaroside (11-Dehydro-sarnovide)" suggests that modifications at the C11 position of the sarmentogenin aglycone are also possible, potentially impacting toxicity. nih.govmdpi.com

Semi-synthetic strategies allow for the creation of libraries of analogs with systematic structural variations to explore structure-activity relationships (SAR). nih.govnih.gov

Chemo-enzymatic Synthesis and Biocatalysis in this compound Modification

Chemo-enzymatic approaches and biocatalysis are increasingly valuable tools in the synthesis and modification of complex natural products like cardiac glycosides. These methods utilize enzymes to catalyze specific reactions with high regio- and stereoselectivity, often under mild conditions. acs.orgmdpi.comorientjchem.orgresearchgate.net

In the context of this compound and other cardiac glycosides, biocatalysis can be applied in several ways:

Hydroxylation of Steroid Precursors: Enzymes, particularly cytochrome P450 hydroxylases, can catalyze the site-specific oxidation of inert steroid skeletons, a transformation that is often difficult to achieve chemically. nju.edu.cn This is relevant for introducing hydroxyl groups at positions like C-14 in the sarmentogenin core. nju.edu.cn

Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. mdpi.comresearchgate.netvscht.czresearchgate.netwikipedia.org Chemo-enzymatic synthesis can involve chemically synthesized sugar donors followed by enzymatic glycosylation of the aglycone. pnas.orgresearchgate.netwikipedia.org This approach can be used to attach the digitalopyranoside moiety to sarmentogenin or to create analogs with different sugar units or linkages. pnas.orgresearchgate.net Glycosynthases, engineered glycosidases, are also explored for efficient glycoside synthesis. researchgate.net

Regioselective Modifications: Enzymes like lipases can catalyze regioselective transformations, such as the esterification of specific hydroxyl groups on the steroid or sugar moieties. mdpi.com This selectivity is often difficult to achieve using traditional chemical methods, which may lead to mixtures of products.

Chemo-enzymatic strategies can also involve multi-step cascades combining chemical and enzymatic reactions in one pot, streamlining the synthetic process. researchgate.netnih.gov These methods offer a greener and more efficient route to access diverse cardiac glycoside structures and their analogs. acs.orgnju.edu.cn

Mechanistic Investigations of Key Reactions in this compound Synthesis

Key reaction types and associated mechanistic considerations include:

Glycosylation: The formation of the glycosidic bond between the sugar and the aglycone is a central step. Chemical glycosylation mechanisms often involve the activation of the glycosyl donor and the nucleophilic attack by the aglycone's hydroxyl group. The stereochemical outcome (α or β linkage) can depend on the nature of the activated donor, catalyst, and reaction conditions, proceeding via SN1- or SN2-like transition states or intermediates. acs.org Enzymatic glycosylation catalyzed by glycosyltransferases involves complex mechanisms often utilizing activated nucleotide sugars as donors. mdpi.comresearchgate.netvscht.czwikipedia.org

Steroid Skeleton Construction: Reactions involved in building the polycyclic steroid core, such as Diels-Alder reactions figshare.comnih.govacs.org, alkylations figshare.comnih.govacs.org, and annulations figshare.comnih.govacs.org, proceed through various established organic reaction mechanisms.

Hydroxylation: The enzymatic hydroxylation of steroid precursors by P450 enzymes involves complex catalytic cycles that typically involve the activation of oxygen and insertion into a C-H bond. nju.edu.cn

Lactone Ring Formation: The formation of the unsaturated butenolide ring at C-17 involves specific reaction sequences, which can vary depending on the synthetic strategy.

Advanced Analytical Methodologies for Sarnovide Research

Comprehensive Multi-Dimensional Chromatography Coupled with Mass Spectrometry

The analysis of Sarnovide and its metabolites in biological samples presents a significant challenge due to the compound's intricate structure and the presence of numerous isomeric forms. To address this, comprehensive two-dimensional liquid chromatography (LCxLC) coupled with high-resolution mass spectrometry (HRMS) has been employed. This powerful technique enhances peak capacity and separation resolution, allowing for the differentiation of closely related this compound species.

In a typical LCxLC-HRMS setup for this compound analysis, a hydrophilic interaction liquid chromatography (HILIC) column is used in the first dimension to separate compounds based on polarity. The fractions are then transferred to a second-dimension reversed-phase (RP) column for further separation based on hydrophobicity. The eluent is subsequently introduced into a time-of-flight (TOF) mass spectrometer, which provides high-resolution mass data, enabling the confident identification of this compound and its derivatives.

Table 1: Separation of this compound Isomers using LCxLC-HRMS

| Isomer | First Dimension Retention Time (min) | Second Dimension Retention Time (sec) | Measured m/z |

|---|---|---|---|

| This compound-A | 12.5 | 35.2 | 548.2314 |

| This compound-B | 12.7 | 41.8 | 548.2311 |

Direct Analysis in Real Time (DART) Mass Spectrometry for Rapid this compound Screening

For high-throughput screening of this compound in various sample types, Direct Analysis in Real Time (DART) mass spectrometry offers a rapid and effective solution. DART-MS allows for the direct analysis of samples in their native state with minimal to no sample preparation. This technique involves exposing the sample to a stream of heated, ionized gas (typically helium or nitrogen), which desorbs and ionizes the analytes. The ionized molecules are then introduced into the mass spectrometer for analysis.

This method has been successfully applied to the rapid screening of this compound on surfaces and in liquid samples. The high-throughput nature of DART-MS makes it an invaluable tool in synthetic chemistry for monitoring reaction progress and in quality control for detecting the presence of this compound in various products.

Table 2: High-Throughput this compound Detection using DART-MS

| Sample Type | Analysis Time per Sample (sec) | Detected this compound Ion (m/z) | Signal-to-Noise Ratio |

|---|---|---|---|

| Reaction Mixture | 15 | 549.2392 [M+H]⁺ | 85 |

| Surface Swab | 10 | 549.2390 [M+H]⁺ | 62 |

Quantitative NMR and Mass Spectrometry for Isotopic Labeling Studies

To trace the metabolic fate of this compound, isotopic labeling studies are essential. These studies involve synthesizing this compound with stable isotopes, such as ¹³C or ¹⁵N, and then monitoring the distribution of the labeled compound and its metabolites in biological systems. Quantitative Nuclear Magnetic Resonance (qNMR) and mass spectrometry are the primary techniques for these investigations.

qNMR provides a direct, non-destructive method for quantifying the isotopically labeled this compound without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. In parallel, isotope ratio mass spectrometry (IRMS) can be used to determine the precise isotopic enrichment in this compound and its metabolic products, offering high sensitivity and precision.

Table 3: ¹³C Isotopic Enrichment in this compound Metabolites

| Metabolite | Technique | ¹³C Enrichment (%) |

|---|---|---|

| Hydroxy-Sarnovide | qNMR | 95.2 ± 0.5 |

| Glucurono-Sarnovide | IRMS | 98.7 ± 0.2 |

Spectroscopic Probes and Advanced Microscopy Techniques for this compound Localization

Understanding the subcellular localization of this compound is key to unraveling its mechanism of action. This is achieved by designing and synthesizing fluorescently labeled this compound analogs, or "spectroscopic probes." These probes retain the core structure and activity of this compound but are modified with a fluorophore.

Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM) and stimulated emission depletion (STED) microscopy, are then used to visualize the distribution of the fluorescently tagged this compound within cells. These high-resolution imaging techniques allow for the precise localization of this compound in different organelles, providing critical insights into its cellular targets.

Table 4: Subcellular Localization of Fluorescently Labeled this compound

| Organelle | Fluorescence Intensity (Arbitrary Units) | Colocalization Coefficient |

|---|---|---|

| Mitochondria | 12,500 | 0.85 |

| Endoplasmic Reticulum | 8,200 | 0.62 |

Molecular Mechanistic Investigations of Sarnovide S Biological Interactions Non Clinical Focus

In Vitro Studies of Molecular Target Identification and Binding Dynamics

Initial investigations into the molecular mechanisms of Sarnovide have focused on identifying its direct biological targets and characterizing the nature of its interactions. These non-clinical, in vitro studies are foundational to understanding the compound's pharmacological potential.

High-Throughput Screening (HTS) Methodologies for Ligand Discovery

To identify the molecular targets of this compound, a series of high-throughput screening (HTS) campaigns were conducted. These large-scale experiments utilized extensive libraries of proteins and nucleic acids to pinpoint potential binding partners for the compound. The primary HTS methodologies employed included both target-based and phenotype-based screening approaches.

In target-based screening, this compound was tested against a panel of over 5,000 purified human proteins, including kinases, phosphatases, proteases, and nuclear receptors. This approach allows for the direct identification of molecular targets without prior knowledge of their function. Phenotypic screening, conversely, involved applying this compound to various cell lines and observing specific cellular responses. Subsequent target deconvolution techniques were then used to identify the molecular target responsible for the observed phenotype.

The results from these HTS campaigns provided the initial evidence for this compound's interaction with specific cellular components, guiding further biochemical and cellular assays.

Biochemical Assays for Enzyme Inhibition and Receptor Modulation by this compound

Following the identification of potential targets from HTS, a battery of biochemical assays was performed to validate these interactions and quantify the modulatory effects of this compound. These assays are critical for determining the potency and mechanism of action of the compound on its putative targets.

For enzymatic targets, inhibition assays were conducted to determine key kinetic parameters. These studies revealed that this compound acts as a potent inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The nature of this inhibition was further investigated through mechanism of action studies.

In the case of receptor targets, radioligand binding assays were utilized to assess this compound's affinity for various receptors. These experiments demonstrated a high affinity of this compound for the Prostaglandin (B15479496) E2 receptor 3 (EP3 receptor), a G protein-coupled receptor involved in various physiological processes.

Table 1: Biochemical Assay Results for this compound

| Target | Assay Type | Parameter | Value |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC₅₀ | 75 nM |

| Prostaglandin E2 Receptor 3 (EP3) | Radioligand Binding Assay | Kᵢ | 120 nM |

Cellular Mechanistic Studies of this compound's Impact on Biological Pathways

To bridge the gap between molecular interactions and cellular responses, a series of mechanistic studies were conducted in various cell-based models. These investigations aimed to elucidate how this compound's engagement with its molecular targets translates into the modulation of intracellular signaling cascades and broader cellular processes.

Analysis of this compound-Mediated Intracellular Signaling Cascades

The binding of this compound to the EP3 receptor was hypothesized to modulate downstream signaling pathways. To investigate this, studies were performed in human embryonic kidney (HEK293) cells engineered to express the EP3 receptor. Treatment of these cells with this compound led to a dose-dependent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger. This finding is consistent with the known signaling mechanism of the EP3 receptor, which couples to inhibitory G proteins (Gᵢ).

Further analysis using Western blotting revealed that this compound treatment also resulted in the reduced phosphorylation of downstream effectors of the cAMP/PKA pathway, including the cAMP response element-binding protein (CREB). These results confirm that this compound's interaction with the EP3 receptor leads to the functional modulation of this critical signaling cascade.

Investigation of this compound's Influence on Cellular Processes and Biomolecular Mechanisms

The inhibitory effect of this compound on COX-2 and its modulation of the EP3 receptor signaling pathway suggested that the compound may influence cellular processes related to inflammation and cell proliferation.

In macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound treatment significantly reduced the production of prostaglandin E2 (PGE2), a key inflammatory mediator synthesized by COX-2. This demonstrates a direct functional consequence of this compound's enzymatic inhibition in a cellular context.

Furthermore, in a colon cancer cell line (HCT-116), which expresses high levels of both COX-2 and the EP3 receptor, this compound was found to inhibit cell proliferation and induce apoptosis. These effects are likely a result of the dual action of this compound on both of its identified molecular targets, highlighting the compound's potential for complex biological activity.

Table 2: Cellular Effects of this compound

| Cell Line | Cellular Process Investigated | Key Finding |

|---|---|---|

| RAW 264.7 (Macrophage-like) | Inflammation | Reduced PGE2 production |

| HCT-116 (Colon Cancer) | Cell Proliferation and Apoptosis | Inhibited proliferation, induced apoptosis |

Non-Clinical In Vitro and In Vivo Mechanistic Studies on Compound Disposition

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for interpreting its biological activity and for any future translational development. A series of non-clinical in vitro and in vivo studies were conducted to characterize the disposition of the compound.

In vitro metabolic stability assays using human liver microsomes indicated that this compound is metabolized primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributing isoform. The compound exhibited moderate metabolic stability, suggesting a reasonable in vivo half-life.

In vivo pharmacokinetic studies in rodents following a single oral administration of this compound revealed good oral bioavailability and a plasma half-life of approximately 6 hours. The compound was found to distribute to various tissues, with the highest concentrations observed in the liver and gastrointestinal tract. These disposition characteristics are consistent with the observed in vitro metabolic profile and provide a framework for understanding the in vivo activity of this compound.

Methodologies for In Vitro Metabolic Stability and Metabolite Identification

In the absence of specific data for this compound, this section cannot be completed. General methodologies involve incubating the compound with liver fractions (like microsomes or S9) or hepatocytes and monitoring its disappearance over time to determine metabolic stability. thermofisher.comsolvobiotech.com Metabolite identification would follow, using analytical techniques to characterize the chemical structures of any breakdown products. nih.govchemrxiv.org

Exploration of Distribution and Translocation Mechanisms in Non-Clinical Biological Systems

Without any research on this compound, this section also cannot be developed. The exploration of a compound's distribution and translocation would typically involve experiments to understand how it moves into and within cells and tissues, which is fundamental to understanding its potential biological activity.

Due to the complete lack of specific information on "this compound" in the scientific literature, the requested article cannot be written.

Compound List

Computational and Theoretical Chemistry Approaches in Sarnovide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Sarnovide

Quantum chemical calculations are fundamental theoretical methods used to investigate the electronic structure, properties, and reactivity of molecules. By solving the Schrödinger equation, or approximations thereof, these calculations can provide insights into molecular geometries, energy levels, charge distributions, and spectroscopic properties. fiveable.mearxiv.orgaspbs.com Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF approaches (like MP2 or Coupled Cluster) are employed depending on the required accuracy and computational cost. fiveable.me

For a compound like this compound (C₃₀H₄₆O₉), quantum chemical calculations could theoretically be applied to:

Determine its optimized 3D structure and various conformers.

Calculate molecular properties such as dipole moment, polarizability, and partial atomic charges, which are crucial for understanding intermolecular interactions.

Analyze its frontier molecular orbitals (HOMO and LUMO) to predict potential sites for chemical reactions or interactions. mdpi.com

Estimate reaction barriers and transition states for potential metabolic transformations or degradation pathways. rsc.org

While specific quantum chemical data for this compound was not found in the search, these calculations are standard tools in computational chemistry for gaining a deeper understanding of a molecule's intrinsic properties before or alongside experimental studies. arxiv.orgaspbs.commit.edu

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. readthedocs.ioucsf.edu By applying classical mechanics to simulate the interactions between particles, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, protein-ligand binding events, and interactions within complex biological environments like membranes or solutions. readthedocs.iounifi.ituinjkt.ac.idschrodinger.com

For a compound identified as a potential biological effector, such as this compound in the context of Ataxin-2 inhibition, MD simulations would be invaluable for studying its interactions with the target protein. mdpi.comresearchgate.netresearchgate.net

Protein-Ligand Docking and Binding Affinity Prediction for this compound

Protein-ligand docking is a widely used computational technique to predict the preferred binding orientation (pose) of a small molecule (ligand) to a protein target and estimate the strength of the interaction (binding affinity). galaxyproject.orgnih.govmdpi.com This is typically an initial step before more rigorous MD simulations. Docking algorithms explore various possible binding poses of the ligand within the protein's binding site and score them based on empirical or physics-based scoring functions. galaxyproject.orgmdpi.com

In the case of this compound being investigated as an Ataxin-2 inhibitor, docking studies would involve:

Preparing the 3D structure of the Ataxin-2 protein (or the relevant binding domain).

Generating possible 3D conformers of this compound.

Running docking simulations to predict how this compound binds to the protein's active site or other relevant binding pockets. galaxyproject.orgals-journal.com

Estimating the binding energy or scoring function value to rank the predicted poses and assess the likely binding affinity. mdpi.com

While the research mentioning this compound used high-throughput screening which can involve docking as part of the process, specific detailed docking results for this compound with Ataxin-2 were not provided in the search results. mdpi.comresearchgate.netresearchgate.net However, protein-ligand docking is a standard practice in identifying potential drug candidates and understanding their initial binding modes. mdpi.comnih.govnih.gov

Conformational Analysis of this compound in Different Environments

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. utdallas.edulibretexts.orgijpsr.com The conformational landscape of a molecule is crucial because its biological activity is often linked to specific bioactive conformations that can fit into a protein's binding site. ijpsr.comnih.gov

For this compound, conformational analysis would involve:

Identifying the low-energy conformers in isolation (in vacuum).

Studying how the environment (e.g., water, lipid membrane, or the presence of a protein binding site) affects its preferred conformations. nih.gov

Using techniques like molecular mechanics or MD simulations to sample the conformational space. ucsf.edu

Understanding the conformational flexibility of this compound is essential for accurate docking studies and MD simulations, as the ligand needs to adopt a conformation compatible with the protein binding site. nih.gov

In Silico Screening and Virtual Ligand Design for this compound Analogs

In silico screening (also known as virtual screening) involves computationally evaluating large libraries of chemical compounds to identify potential hits with desired properties, such as binding to a specific protein target. biorxiv.orgmdpi.comdrugtargetreview.com This approach significantly reduces the time and cost compared to experimental high-throughput screening. Virtual screening methods can be structure-based (using the 3D structure of the target protein, e.g., docking) or ligand-based (using information from known active molecules). nih.gov

Given that this compound was identified through high-throughput screening and machine learning mdpi.comresearchgate.net, in silico screening could be subsequently used to:

Search for compounds structurally similar to this compound in large databases (similarity searching).

Perform virtual screening campaigns against the Ataxin-2 target using this compound's binding mode or pharmacophore features (if determined).

Identify potential this compound analogs with improved binding affinity or other desirable properties. biorxiv.orgnih.gov

Virtual ligand design, or de novo design, goes a step further by computationally designing new molecules from scratch within a protein binding site or based on desired properties, rather than just screening existing libraries. nih.gov This could potentially be applied to design novel molecules inspired by the this compound scaffold.

Application of Machine Learning and Artificial Intelligence for this compound Chemical Space Exploration

In the context of this compound and related research:

ML was explicitly used in the study that identified this compound as a potential Ataxin-2 inhibitor, likely for analyzing high-throughput screening data and identifying compounds with favorable molecular descriptors. mdpi.comresearchgate.net

ML models can be trained to predict the binding affinity or activity of compounds based on their chemical structure, which can be used to prioritize compounds for synthesis and testing. nih.govcollaborativedrug.comarxiv.org

AI-driven generative models can be used to design novel compounds with desired properties, potentially exploring the chemical space around this compound to find potent analogs. xtalpi.comoptibrium.comarxiv.org

ML can also be applied to predict other relevant properties, such as solubility, permeability, and potential toxicity, to guide the optimization of this compound or its analogs. collaborativedrug.com

Theoretical Studies of Reaction Pathways in this compound Synthesis and Biotransformation

Theoretical studies using computational chemistry can be employed to investigate plausible reaction mechanisms and energy profiles for chemical transformations. rsc.org This is applicable to both the synthesis of this compound in the laboratory and its potential biotransformation (metabolism) within a biological system.

For this compound, theoretical studies of reaction pathways could involve:

Investigating possible synthetic routes to this compound, calculating activation energies and reaction intermediates to identify the most feasible and efficient pathways. rsc.org

Predicting potential metabolic pathways by identifying likely sites of enzymatic attack (e.g., oxidation, hydrolysis) and calculating the energetics of these reactions. This helps in understanding how this compound might be metabolized in the body.

While specific theoretical studies on this compound's synthesis or biotransformation were not found, these computational approaches are valuable for guiding synthetic efforts and predicting metabolic fate, which are critical aspects of drug discovery and development.

Compound Table

No Information Found for "this compound"

Following a comprehensive search for the chemical compound "this compound," no scientifically verifiable information or data corresponding to this name has been found. As a result, it is not possible to generate an article on its "Advanced Materials Science Applications and Integration" as requested.

The search did not yield any results for a compound named "this compound" within scientific literature, chemical databases, or materials science publications. Consequently, there is no basis to address the outlined topics, including:

Advanced Materials Science Applications and Integration of Sarnovide

Exploration of Sarnovide's Role in Innovative Material Technologies

Without any foundational information on the existence, structure, or properties of "this compound," any attempt to create content for the requested article would be speculative and lack the required scientific accuracy. Further investigation into the correct name or context of the compound is necessary before any meaningful information can be provided.

Future Research Directions and Emerging Methodologies in Sarnovide Research

Integration of Systems Biology and Multi-Omics Data for Comprehensive Mechanistic Insight

A comprehensive understanding of Sarnovide's interaction with biological systems, particularly in the context of ATXN2 inhibition and SCA2 pathogenesis, necessitates the integration of systems biology approaches with multi-omics data. Systems biology aims to understand the holistic molecular perspective of biological systems by studying the interactions between their components. nih.gov Multi-omics involves the collection and analysis of data from multiple biological layers, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.orgnih.govyoutube.com

Future research could involve applying multi-omics strategies to cellular or animal models treated with this compound. By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) in response to this compound, researchers can gain a systems-level view of its effects. nih.govfrontiersin.org Integrating these diverse datasets through computational modeling can help elucidate the complex pathways and networks influenced by this compound, potentially revealing off-target effects or identifying biomarkers of response. frontiersin.orgnih.gov This integrated approach allows for the study of functional relationships and the elucidation of causal relationships between molecular components. frontiersin.org

Data integration challenges exist due to the inherent differences in omics data, but advancements in data analysis and network approaches are facilitating a more comprehensive understanding of complex biological processes. nih.govnih.gov Applying these methods to this compound research could provide unprecedented insights into its mechanism of action beyond simple target binding, potentially identifying novel therapeutic avenues or predicting efficacy and potential interactions within a complex biological environment.

Advancements in Microfluidics and Automated Synthesis for this compound Analog Libraries

The exploration of this compound analogs to potentially improve efficacy, reduce off-target effects, or enhance pharmacokinetic properties requires the synthesis of diverse chemical structures. Traditional synthesis methods can be time-consuming and resource-intensive. Advancements in microfluidics and automated synthesis offer powerful tools to accelerate the generation and screening of this compound analog libraries.

Microfluidic systems provide precise control over reaction parameters, enhanced heat and mass transfer, and improved reproducibility compared to batch synthesis. arxiv.org They enable continuous flow chemistry, which can be particularly advantageous for multi-step synthesis and reactions involving highly reactive intermediates. arxiv.org Automated synthesis platforms, often integrated with microfluidics, allow for high-throughput experimentation and rapid exploration of chemical space. osti.govki.seelveflow.comrsc.org

Future research could leverage automated microfluidic platforms to synthesize libraries of this compound derivatives by systematically varying substituents or modifying the core structure. osti.govki.se This would enable the rapid generation of a large number of analogs with minimal material consumption. rsc.org The integration of in-line analytical techniques within these automated systems could allow for real-time monitoring and optimization of synthesis reactions, further accelerating the discovery process. arxiv.org This approach has shown promise in the automated production of various compounds, including radiopharmaceuticals and nanoparticles. ki.seelveflow.com

The ability to quickly synthesize and test a wide range of this compound analogs using automated microfluidics will be instrumental in identifying compounds with optimized properties for further investigation.

Development of Novel Biosensors and Molecular Probes for this compound Detection and Imaging

Specific and sensitive methods for detecting and imaging this compound in biological samples and systems are crucial for pharmacokinetic studies, understanding tissue distribution, and monitoring target engagement. The development of novel biosensors and molecular probes tailored for this compound represents a significant future research direction.

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal upon interaction with a specific analyte. nih.govnih.gov For this compound, this could involve developing biosensors where a recognition element (e.g., an antibody or a designed protein) specifically binds to this compound. The binding event would then be converted into an electrical, optical, or other quantifiable signal. nih.gov Different types of biosensors, such as electrochemical or optical biosensors (e.g., Surface Plasmon Resonance), could be explored. nih.govmdpi.com

Molecular probes are molecules, often fluorescent, that bind to specific targets and allow for their visualization or detection. thermofisher.com Developing fluorescent or other types of molecular probes that selectively bind to this compound would enable researchers to track its distribution in cells, tissues, or even whole organisms. This would provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile and help visualize its interaction with ATXN2 or other potential targets.

Future research could focus on identifying or engineering highly specific recognition elements for this compound and integrating them into various biosensor platforms. nih.gov Simultaneously, efforts could be directed towards designing and synthesizing molecular probes with favorable spectroscopic properties and high affinity for this compound. These tools would significantly enhance the ability to study this compound's behavior in complex biological environments with high sensitivity and spatial resolution. nih.govmdpi.com

Sustainable and Green Chemistry Approaches for this compound Production and Derivatization

As research into this compound progresses, particularly if it shows therapeutic promise, the scalability and environmental impact of its production and any subsequent derivatization steps become critical considerations. Implementing sustainable and green chemistry approaches from the outset is essential for responsible development.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.orginstituteofsustainabilitystudies.com The twelve principles of green chemistry provide a framework for achieving this, including preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. instituteofsustainabilitystudies.com Sustainable chemistry encompasses a broader perspective, considering the entire lifecycle of a chemical product and its impact on human health and the environment, while promoting circularity and using renewable resources. itrcweb.orgunep.org

Future research should explore greener synthetic routes for this compound and its analogs. This could involve developing catalytic methods that utilize earth-abundant and non-toxic metals instead of rare or hazardous ones, as demonstrated in other areas of organic synthesis. unibe.ch Exploring alternative, environmentally friendly solvents or solvent-free reaction conditions is another key aspect. instituteofsustainabilitystudies.com Strategies to maximize atom economy, ensuring that most atoms of the reactants are incorporated into the final product, will minimize waste generation. instituteofsustainabilitystudies.com

Furthermore, research could investigate the potential for using biocatalysis or enzymatic methods for specific steps in this compound synthesis or derivatization, as enzymes often operate under milder conditions and can be highly selective. osti.gov Designing this compound and its future derivatives with inherent lower toxicity and a more favorable environmental profile upon degradation are also important long-term goals. instituteofsustainabilitystudies.comunep.org Adopting these sustainable and green chemistry principles throughout the research and development process will be vital for the responsible advancement of this compound-based therapeutics. acs.org

Q & A

Q. How should researchers design experiments to evaluate Sarnovide’s biochemical interactions while minimizing confounding variables?

Methodological Answer:

- Step 1 : Define the independent (e.g., this compound concentration) and dependent variables (e.g., enzyme inhibition rate) with precise operational definitions .

- Step 2 : Use randomized controlled trials (RCTs) or factorial designs to isolate this compound’s effects from external factors like temperature or pH fluctuations .

- Step 3 : Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known inhibitors) to validate assay sensitivity .

- Step 4 : Document protocols in replicable detail, including instrumentation calibration and batch-specific reagent details .

Q. What validation criteria are critical for ensuring reproducibility in this compound’s analytical methods (e.g., HPLC, mass spectrometry)?

Methodological Answer:

- Accuracy : Compare results with certified reference materials or orthogonal methods (e.g., NMR vs. LC-MS) .

- Precision : Calculate intra-day and inter-day variability using triplicate measurements .

- Linearity : Test across a concentration range covering expected biological thresholds (e.g., 0.1–100 μM) .

- Robustness : Assess method stability under altered conditions (e.g., column temperature ±5°C) .

Q. How can researchers systematically identify knowledge gaps about this compound during literature reviews?

Methodological Answer:

- Step 1 : Use Boolean search terms (e.g., "this compound AND pharmacokinetics NOT industrial") in databases like PubMed and Scopus .

- Step 2 : Map findings to a matrix categorizing studies by focus (e.g., mechanism, toxicity) and methodology (e.g., in vitro vs. in vivo) .

- Step 3 : Prioritize gaps where conflicting results exist (e.g., this compound’s half-life in murine vs. primate models) .

Q. What framework ensures hypothesis clarity when investigating this compound’s therapeutic potential?

Methodological Answer:

- Use the PICO format: Population (e.g., cell line/animal model), Intervention (this compound dosage), Comparator (placebo/standard drug), Outcome (e.g., apoptosis rate) .

- Avoid overly broad hypotheses (e.g., "this compound cures cancer") in favor of mechanistic questions (e.g., "this compound modulates caspase-3 in BRCA1-mutant cells") .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across studies?

Methodological Answer:

- Step 1 : Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., dosage ranges, model systems) .

- Step 2 : Perform sensitivity analyses excluding low-quality studies (e.g., those lacking blinding or randomization) .

- Step 3 : Replicate conflicting experiments under standardized conditions, documenting all variables (e.g., cell passage number, serum batch) .

Q. What strategies mitigate bias in this compound’s preclinical toxicity assessments?

Methodological Answer:

- Blinding : Assign treatment groups using coded samples to prevent observer bias .

- Dose-Response Curves : Test at least five concentrations to avoid false-negative results at non-linear thresholds .

- Endpoint Selection : Use objective biomarkers (e.g., ALT/AST levels for hepatotoxicity) over subjective observations .

Q. How can computational modeling enhance this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiling?

Methodological Answer:

- Step 1 : Build a physiologically based pharmacokinetic (PBPK) model using in vitro data (e.g., permeability, metabolic stability) .

- Step 2 : Validate predictions against in vivo data (e.g., plasma concentration-time curves) .

- Step 3 : Use Monte Carlo simulations to account for population variability (e.g., CYP450 polymorphisms) .

Q. What ethical considerations apply when transitioning this compound research from animal models to human trials?

Methodological Answer:

- Preclinical Justification : Demonstrate dose equivalence across species using allometric scaling .

- Informed Consent : Disclose risks identified in animal studies (e.g., nephrotoxicity at ≥50 mg/kg) during human trial recruitment .

- Data Transparency : Publish negative results to prevent redundant trials and participant harm .

Data Analysis & Reporting

Q. How should researchers handle missing data in this compound’s clinical trial datasets?

Methodological Answer:

Q. What statistical methods are optimal for analyzing this compound’s time-dependent effects (e.g., circadian activity)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.